molecular formula C24H31NO B193195 阿比特龙 CAS No. 154229-19-3

阿比特龙

货号 B193195
CAS 编号: 154229-19-3
分子量: 349.5 g/mol
InChI 键: GZOSMCIZMLWJML-VJLLXTKPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Abiraterone is used in combination with prednisone to treat patients with metastatic castration-resistant prostate cancer (prostate cancer that is resistant to medical or surgical treatments that lower testosterone and has already spread to other parts of the body) and metastatic high-risk castration-sensitive prostate cancer . It works by reducing androgen production in the body. Androgens are male hormones that can promote tumor growth in the prostate gland .


Synthesis Analysis

A methodological analysis of synthetic efforts to cardenolide and bufadienolide aglycones and special emphasis is given to cross-coupling reactions applied for the attachment of lactone subunits at sterically very hindered positions of the steroid core .


Molecular Structure Analysis

A high-resolution single-crystal X-ray diffraction study of abiraterone acetate has been carried out. The charge density distribution in the crystal of this anticancer drug is reconstructed from experimental data .


Physical And Chemical Properties Analysis

Abiraterone acetate was characterized by following methods: X-ray powder diffraction, infrared and Raman spectroscopy, differential scanning calorimetry. Polymorph screening was performed and single crystals were obtained by a vapour diffusion crystallisation .

科研应用

1. 癌症治疗和雄激素抑制阿比特龙主要被认为在治疗去势抵抗性前列腺癌(CRPC)中发挥作用。它作为类固醇激素合成酶CYP17A1的有效抑制剂,在雄激素生物合成中起着关键作用。研究表明,阿比特龙通过抑制肿瘤雄激素显著减少CRPC的肿瘤生长。然而,阿比特龙的耐药性可能通过上调CYP17A1和诱导雄激素受体剪接变异体而产生,这对于理解药物的长期疗效和潜在耐药机制至关重要(Mostaghel et al., 2011)

2. 分子设计和结构阿比特龙的设计和合成一直是研究的课题,以增强其选择性和疗效。其类固醇结构导致对非类固醇核心结构的研究,以减少潜在的副作用。一些阿比特龙类似物表现出与阿比特龙相当的活性,并显示出对其他CYP酶的改进选择性,暗示了具有增强治疗概况的修饰化合物的潜力(Pinto-Bazurco Mendieta et al., 2008)

3. 临床反应和机制研究已经关注阿比特龙的临床反应,特别是在先前接受化疗或其他抗雄激素治疗(如恩扎鲁胺)的患者中。这些研究有助于理解顺序疗法的有效性和潜在的交叉耐药机制,为阿比特龙在更广泛治疗背景中的作用提供了见解(Schrader et al., 2014)

4. 与骨微环境的相互作用阿比特龙与骨微环境的相互作用,特别是在转移性情况下,是一个积极研究的领域。观察到阿比特龙可以调节成骨细胞的分泌物,影响骨骼中去势抵抗性前列腺癌细胞的增殖,可能影响疾病进展和治疗结果(Iuliani et al., 2022)

5. 药代动力学和治疗监测了解阿比特龙的药代动力学,包括其血浆浓度及其与治疗反应的相关性,至关重要。研究表明,阿比特龙的谷浓度可能与前列腺特异抗原反应和无进展生存相关,表明治疗监测可能提高临床结果(Carton et al., 2017)

Safety And Hazards

Abiraterone tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage. You should not use abiraterone if you are allergic to it .

未来方向

Future directions in the use of abiraterone include optimal dosing strategies, the role of abiraterone in earlier disease settings, including castration sensitive, biochemically recurrent, or localized disease, and the rationale for combinatorial treatment strategies of abiraterone with enzalutamide and other targeted agents .

性质

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMCIZMLWJML-VJLLXTKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879993
Record name Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abiraterone is an orally active inhibitor of the steroidal enzyme CYP17A1 (17 alpha-hydroxylase/C17,20 lyase). It inhibits CYP17A1 in a selective and irreversible manner via covalent binding mechanism. CYP17A1 is an enzyme that catalyzes the biosynthesis of androgen and is highly expressed in testicular, adrenal, and prostatic tumor tissue. More specifically, abiraterone inhibits the conversion of 17-hydroxyprognenolone to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1 to decrease serum levels of testosterone and other androgens.
Record name Abiraterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Abiraterone

CAS RN

154229-19-3
Record name Abiraterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abiraterone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abiraterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G819A456D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abiraterone
Reactant of Route 2
Abiraterone
Reactant of Route 3
Abiraterone
Reactant of Route 4
Abiraterone
Reactant of Route 5
Abiraterone
Reactant of Route 6
Abiraterone

Citations

For This Compound
37,100
Citations
JS De Bono, CJ Logothetis, A Molina… - … England Journal of …, 2011 - Mass Medical Soc
… Abiraterone acetate, a prodrug of abiraterone, is a selective … In phase 1–2 trials, treatment with abiraterone acetate, either as a … of androgen biosynthesis with abiraterone acetate and …
Number of citations: 893 www.nejm.org
CJ Ryan, MR Smith, JS De Bono… - … England Journal of …, 2013 - Mass Medical Soc
… Abiraterone plus low-dose prednisone improves survival in … of abiraterone may be optimal in this patient group. In our randomized, phase 3 study, we evaluated the effects of abiraterone …
Number of citations: 099 www.nejm.org
ND James, JS de Bono, MR Spears… - … England Journal of …, 2017 - Mass Medical Soc
Background Abiraterone acetate plus prednisolone improves survival in men with relapsed prostate cancer. We assessed the effect of this combination in men starting long-term …
Number of citations: 634 www.nejm.org
K Fizazi, NP Tran, L Fein, N Matsubara… - … England Journal of …, 2017 - Mass Medical Soc
Background Abiraterone acetate, a drug that blocks endogenous androgen synthesis, plus prednisone is indicated for metastatic castration-resistant prostate cancer. We evaluated the …
Number of citations: 962 www.nejm.org
MN Stein, S Goodin, RS DiPaola - Clinical Cancer Research, 2012 - AACR
… levels, and for drugs that are substrates of CYP2D6, which may be affected by abiraterone. … of treatment with abiraterone in some men, suggesting the need for abiraterone to be given …
Number of citations: 79 aacrjournals.org
ES Antonarakis, C Lu, H Wang, B Luber… - … England Journal of …, 2014 - Mass Medical Soc
Background The androgen-receptor isoform encoded by splice variant 7 lacks the ligand-binding domain, which is the target of enzalutamide and abiraterone, but remains constitutively …
Number of citations: 684 www.nejm.org
A Thakur, A Roy, A Ghosh, M Chhabra… - Biomedicine & …, 2018 - Elsevier
Among all cancer-related death, prostate cancer accounts for the second prominent reason for cancer-associated death in men. Despite the castration mediated reduction in …
Number of citations: 66 www.sciencedirect.com
A Romanel, DG Tandefelt, V Conteduca… - Science translational …, 2015 - science.org
… -resistant prostate cancer patients treated with abiraterone at two institutions. We controlled … progression on abiraterone. Patients with AR gain or T878A or L702H before abiraterone (45…
Number of citations: 429 www.science.org
C Buttigliero, M Tucci, V Bertaglia, F Vignani… - Cancer treatment …, 2015 - Elsevier
In recent years, in castration resistant prostate cancer (CRPC), several new drugs have been approved that prolong overall survival, including enzalutamide and abiraterone, two new-…
Number of citations: 175 www.sciencedirect.com
R de Wit, J de Bono, CN Sternberg… - … England Journal of …, 2019 - Mass Medical Soc
Background The efficacy and safety of cabazitaxel, as compared with an androgen-signaling–targeted inhibitor (abiraterone or enzalutamide), in patients with metastatic castration-…
Number of citations: 522 www.nejm.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。